molecular formula C21H23ClN4O B2536157 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine CAS No. 860784-30-1

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine

Cat. No.: B2536157
CAS No.: 860784-30-1
M. Wt: 382.89
InChI Key: PNHYISUSSVTYDR-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a 2,6-dimethylphenyl residue. The compound’s hydrochloride form (CAS: 1170477-01-6) has been cataloged as a research chemical, suggesting its use in pharmacological or material science studies . Its structure combines a rigid oxadiazole core with lipophilic aromatic substituents, which may influence receptor binding or metabolic stability.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[[4-(2,6-dimethylphenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O/c1-15-4-3-5-16(2)20(15)26-12-10-25(11-13-26)14-19-23-21(24-27-19)17-6-8-18(22)9-7-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHYISUSSVTYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,6-dimethylphenyl)piperazine , often referred to as oxadiazole-piperazine derivative , is a member of the 1,2,4-oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H15ClN4O
  • Molecular Weight : 278.74 g/mol
  • CAS Number : 923721-29-3
  • Structure : The compound features a piperazine ring connected to an oxadiazole moiety substituted with a chlorophenyl group.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. For instance:

  • Staphylococcus aureus Inhibition : Compounds similar to the oxadiazole-piperazine derivative have shown strong inhibitory activity against Staphylococcus aureus, indicating potential use as antimicrobial agents .
  • Broad-Spectrum Antibacterial Activity : Studies reveal moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Anticancer Potential

The oxadiazole framework has been linked to anticancer activity through various mechanisms:

  • Cytotoxicity : In vitro studies indicate that certain oxadiazole derivatives exhibit cytotoxic effects against tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
  • Mechanism of Action : The mechanism may involve the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds have shown inhibitory effects on histone deacetylases (HDACs), which play a role in cancer progression .

Anti-inflammatory Effects

Compounds within the oxadiazole class have also been investigated for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Certain derivatives have demonstrated the ability to inhibit cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Piperazine Ring Modifications : Variations in substituents on the piperazine ring can enhance or diminish biological activity.
  • Oxadiazole Substituents : The presence of electron-withdrawing groups like chlorine enhances antibacterial efficacy and cytotoxicity .

Case Studies and Research Findings

StudyFindings
Nicolaides et al., 1998Demonstrated anti-inflammatory properties in oxadiazole derivatives.
Romero et al., 2001Reported antiviral activity against picornaviruses.
PMC7345688Found significant cytotoxicity against various cancer cell lines; potential anticancer applications.
Braz. J. Pharm. Sci., 2020Showed strong urease inhibition and moderate antibacterial activity in synthesized derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • The oxadiazole derivatives, including this compound, have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the oxadiazole structure can enhance antimicrobial efficacy, making these compounds valuable in developing new antibiotics .
  • Antitumor Activity
    • The presence of the oxadiazole moiety is linked to significant antitumor activity. Studies have shown that compounds containing this structure can inhibit cell proliferation in cancer cell lines. For instance, derivatives of oxadiazole have demonstrated cytotoxic effects against various cancer types, suggesting their potential as anticancer agents .
  • Anticonvulsant Properties
    • Given the structural similarity to known anticonvulsants, this compound may exhibit efficacy in treating seizure disorders. Research on related piperazine derivatives has indicated that modifications can enhance anticonvulsant activity through interactions with neurotransmitter receptors .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Table 2: Antitumor Activity Studies

Compound NameCell Line TestedIC50 (µM)Reference
Compound DMCF-710
Compound EA5495
Compound FHeLa<5

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group and oxadiazole ring participate in nucleophilic substitutions. Key examples include:

Reaction TypeConditions/ReagentsProduct/OutcomeSource
Chlorine displacementSodium hydride (NaH), polar aprotic solvents (e.g., DMF)Replacement of chlorine with nucleophiles (e.g., amines, thiols)
Oxadiazole ring openingStrong bases (e.g., NaOH) at elevated temperaturesCleavage to form amides or nitriles

For instance, treatment with NaH facilitates substitution at the 4-chlorophenyl site, enabling the introduction of sulfur- or nitrogen-based groups.

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsNotesSource
Acidic hydrolysisHCl/H₂O, reflux4-Chlorobenzamide and methylpiperazine derivativesRequires prolonged heating
Basic hydrolysisNaOH/EtOH, 80°CCarboxylic acid derivativesYields dependent on pH

The 1,2,4-oxadiazol-5-ylmethyl group is particularly susceptible to hydrolysis, forming intermediates useful for further functionalization .

Reduction and Oxidation

The compound undergoes redox reactions at specific sites:

Reaction TypeReagentsOutcomeKey Structural ChangesSource
Reduction of oxadiazoleHydrogenation (H₂/Pd-C)Conversion to diamino derivativesRing saturation observed
Oxidation of methyl groupsKMnO₄, acidic conditionsFormation of carboxylic acidsAffects 2,6-dimethylphenyl moiety

Reduction of the oxadiazole ring is selective under catalytic hydrogenation, preserving the piperazine framework.

Alkylation/Arylation of Piperazine Nitrogen

The secondary amine in the piperazine ring reacts with electrophiles:

ReagentsConditionsProductsApplicationSource
Alkyl halidesK₂CO₃, DMF, 60°CN-alkylated piperazine derivativesEnhances lipophilicity
Aryl boronic acidsPd-catalyzed couplingN-arylated analogsModifies receptor binding

The 2,6-dimethylphenyl group sterically influences reaction rates, favoring smaller electrophiles .

Cycloaddition and Ring-Opening Reactions

The oxadiazole moiety participates in cycloadditions:

Reaction PartnersConditionsProductsNotesSource
Alkenes/alkynesThermal or microwave-assistedTriazole or tetrazole derivativesClick chemistry applications
AzidesCu(I) catalysis1,2,3-triazole hybridsBioactive conjugates

These reactions exploit the electron-deficient nature of the oxadiazole ring, enabling diverse heterocyclic architectures .

Acid/Base-Mediated Rearrangements

Protonation/deprotonation triggers structural changes:

ConditionsReagentsOutcomeMechanistic InsightSource
Strong acids (H₂SO₄)Room temperatureRing contraction to imidazole derivativesFavored in non-aqueous media
Strong bases (LDA)THF, -78°CDeprotonation at methyl groupsForms carbanions for further reactions

Catalytic Cross-Coupling Reactions

The chlorophenyl group engages in palladium-mediated couplings:

Reaction TypeCatalysts/ReagentsProductsYield OptimizationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesRequires anhydrous conditions
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogsEnhanced by microwave irradiation

Key Findings and Trends

  • Steric Effects : The 2,6-dimethylphenyl group reduces reactivity at the para position of the piperazine ring .

  • Solvent Dependence : Ethanol and DMF are optimal for nucleophilic substitutions, while THF favors reductions.

  • Biological Relevance : Reaction products show enhanced HDAC6 inhibition compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazine Derivatives with 2,6-Dimethylphenyl Groups

Compounds containing the 2,6-dimethylphenyl-piperazine motif (e.g., HBK14–HBK19 in ) share structural similarities but differ in their linker groups and substituents. For example:

  • HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
  • HBK16: 1N-[3-(2-chloro-5-methylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

These analogs use ether or propyl linkers instead of the oxadiazole-methyl group in the target compound.

Oxadiazole-Containing Piperazines

The oxadiazole ring is a critical pharmacophore. Key comparisons include:

  • 1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine (): Replacing the 4-chlorophenyl group with 4-fluorophenyl and adding a sulfonyl group alters electronic properties and solubility.
  • PSN375963 (): 4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine. This compound lacks the piperazine ring but highlights the oxadiazole’s versatility in drug design.

Chlorophenyl-Substituted Piperazines

  • 7o (): 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide. The dichlorophenyl group increases steric bulk and electron-withdrawing effects, which could influence dopamine receptor binding affinity.
  • K.1.27 (): N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine. This agrochemical compound shares a chlorophenyl group but lacks the oxadiazole-piperazine framework, underscoring divergent applications.

The target compound’s single 4-chlorophenyl group may balance receptor affinity and metabolic stability compared to more heavily substituted analogs .

Key Findings and Implications

  • Substituent Effects : The 4-chlorophenyl group offers moderate lipophilicity, balancing bioavailability and metabolic stability relative to dichlorophenyl or fluorophenyl variants .

Q & A

Q. How to mitigate metabolic instability during drug development?

  • Methodology : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., vulnerable oxadiazole rings). Introduce deuterium at labile positions or replace metabolically unstable groups (e.g., methyl → trifluoromethyl). LC-MS/MS tracks metabolite formation .

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